

An In-Depth Technical Guide to 2-methyl-6-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)aniline

Cat. No.: B1314220

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-6-(trifluoromethyl)aniline, a substituted aniline derivative, represents a class of fluorinated compounds that are of significant interest in medicinal chemistry, agrochemistry, and materials science. The presence of both a methyl and a trifluoromethyl group on the aniline scaffold imparts unique electronic and steric properties, influencing its reactivity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the available scientific and technical data for **2-methyl-6-(trifluoromethyl)aniline**, including its physicochemical properties, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with a foundational understanding of this compound.

Physicochemical Properties

Quantitative data for **2-methyl-6-(trifluoromethyl)aniline** is sparse in publicly available literature, with many reported values being theoretical predictions. The following tables summarize the available data.

Identifier	Value	Source
IUPAC Name	2-methyl-6-(trifluoromethyl)aniline	N/A
CAS Number	88301-98-8	[1]
Molecular Formula	C ₈ H ₈ F ₃ N	[1]
Molecular Weight	175.15 g/mol	[1]
Appearance	Colorless to light yellow liquid	N/A

Property	Value	Notes
Boiling Point	198.8 ± 35.0 °C	Predicted
Density	1.237 ± 0.06 g/cm ³	Predicted
pKa	1.32 ± 0.10	Predicted

Note: Experimental data for the physical properties of **2-methyl-6-(trifluoromethyl)aniline** are not readily available. The values presented are based on computational predictions.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-methyl-6-(trifluoromethyl)aniline** is not well-documented in peer-reviewed journals or patents. However, the synthesis of its isomer, 2-methyl-3-(trifluoromethyl)aniline, and other related substituted anilines can provide a model for a potential synthetic route. A common approach involves the modification of a pre-existing substituted benzene ring.

One potential synthetic pathway could involve the catalytic reduction of a corresponding nitro compound, such as 1-methyl-2-nitro-3-(trifluoromethyl)benzene. This method is a standard procedure for the synthesis of anilines.

Illustrative Experimental Protocol for a Related Isomer: Synthesis of 2-methyl-3-(trifluoromethyl)aniline

The following protocol for the synthesis of the isomer 2-methyl-3-(trifluoromethyl)aniline is provided for illustrative purposes.

Reaction: Catalytic hydrogenation of 2-chloro-6-methyl-3-(trifluoromethyl)aniline hydrochloride.

Materials:

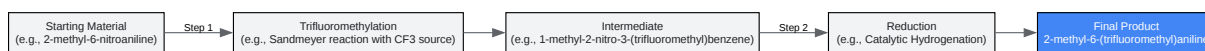
- 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride
- Ethanol
- Palladium on carbon (Pd/C) catalyst
- A suitable base
- Hydrogen gas

Procedure:

- To a pressure reaction vessel, add 280g of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride, ethanol, Pd/C catalyst, and a base.
- Replace the air in the vessel with hydrogen gas.
- Pressurize the system with hydrogen to 4 kg and maintain the reaction for 48 hours.
- After the reaction is complete, cool the vessel and filter the mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- The resulting residue can be further purified by distillation to yield 2-methyl-3-(trifluoromethyl)aniline.

Note: This protocol is for an isomer and would require adaptation and optimization for the synthesis of **2-methyl-6-(trifluoromethyl)aniline**.

Below is a conceptual workflow for a potential synthesis of **2-methyl-6-(trifluoromethyl)aniline**.



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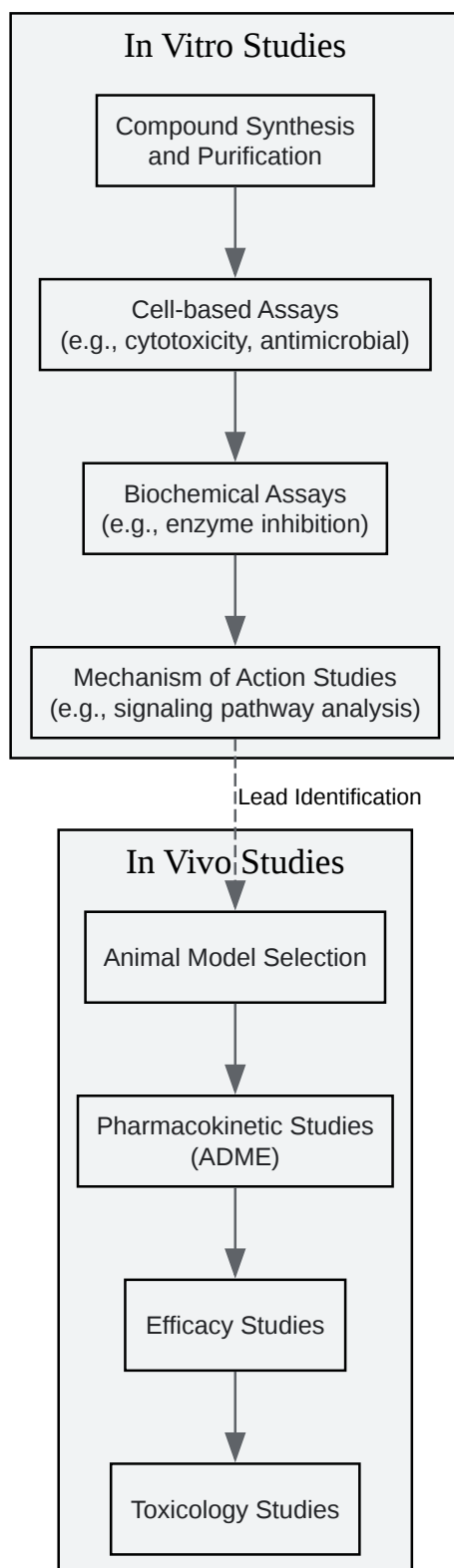
Caption: A potential synthetic workflow for **2-methyl-6-(trifluoromethyl)aniline**.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of **2-methyl-6-(trifluoromethyl)aniline** are not available in the current literature. However, the broader class of trifluoromethylanilines has been investigated for various pharmacological activities. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making it a valuable moiety in drug design.

Derivatives of trifluoromethylaniline have been reported to exhibit antimicrobial and anticancer properties. The specific biological targets and signaling pathways are likely dependent on the overall structure of the molecule.

A general workflow for the biological evaluation of a novel compound like **2-methyl-6-(trifluoromethyl)aniline** is illustrated below.



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Caption: General workflow for the biological evaluation of a new chemical entity.

Metabolism and Toxicology

There is no specific information on the metabolism and toxicological profile of **2-methyl-6-(trifluoromethyl)aniline**. For the related isomer, 2-(trifluoromethyl)aniline, metabolism in rats has been shown to proceed via N-conjugation and ring-hydroxylation followed by sulfation. It is plausible that **2-methyl-6-(trifluoromethyl)aniline** could undergo similar metabolic transformations.

General toxicological concerns for anilines include methemoglobinemia. Safety data for **2-methyl-6-(trifluoromethyl)aniline** indicates that it is harmful if swallowed and causes skin and eye irritation.

Analytical Methods

Validated analytical methods specifically for **2-methyl-6-(trifluoromethyl)aniline** are not described in the literature. However, standard analytical techniques for the characterization and quantification of aniline derivatives are applicable.

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
- Detection: UV detection, typically around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar or medium-polarity capillary column.
- Carrier Gas: Helium.
- Detection: Mass spectrometry for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR, ^{13}C NMR, and ^{19}F NMR would be essential for structural elucidation and purity assessment.

Applications

While specific applications for **2-methyl-6-(trifluoromethyl)aniline** are not documented, its structural motifs suggest potential utility in several areas:

- **Pharmaceuticals:** As a building block for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.
- **Agrochemicals:** As an intermediate in the synthesis of pesticides and herbicides. Fluorinated compounds are prevalent in modern agrochemicals.
- **Materials Science:** As a monomer or additive in the development of specialty polymers and materials where the trifluoromethyl group can impart desirable properties such as thermal stability and chemical resistance.

Conclusion

2-methyl-6-(trifluoromethyl)aniline is a chemical entity with potential for applications in various fields of research and development. However, there is a notable lack of specific experimental data for this compound in the public domain. The information available on its isomers and related compounds provides a basis for predicting its properties and potential uses. Further research is needed to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activities and potential applications. This guide serves as a starting point for researchers and professionals interested in this and related fluorinated anilines.

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References

- 1. 2-Methyl-6-(trifluoromethyl)aniline | 88301-98-8 [m.chemicalbook.com]
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